2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
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Overview
Description
2,5-Dimethoxybicyclo[420]octa-1,3,5,7-tetraene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functionalization to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Replacement of methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
- 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ol
Uniqueness
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
912342-30-4 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(10)11(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
FGLBIYSNSGZAGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C2=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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